Benzonitrile, 4-[2-[(1-cyclopropyl-4-piperidinyl)oxy]-5-pyrimidinyl]-
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Overview
Description
Benzonitrile, 4-[2-[(1-cyclopropyl-4-piperidinyl)oxy]-5-pyrimidinyl]-: is a complex organic compound with the molecular formula C19H20N4O. This compound is notable for its unique structure, which includes a benzonitrile group, a piperidine ring, and a pyrimidine ring. It is used in various scientific research applications due to its interesting chemical properties and potential biological activities.
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of Benzonitrile, 4-[2-[(1-cyclopropyl-4-piperidinyl)oxy]-5-pyrimidinyl]- typically involves multiple steps. One common method includes the reaction of benzaldehyde with hydroxylamine hydrochloride to form benzonitrile. This reaction is often carried out in the presence of a phase transfer catalyst and a solvent like DMF (dimethylformamide) at elevated temperatures .
Industrial Production Methods: Industrial production methods for this compound may involve the use of green chemistry techniques, such as the use of ionic liquids as recycling agents. These methods aim to reduce the environmental impact of the synthesis process by eliminating the need for metal salt catalysts and simplifying the separation process .
Chemical Reactions Analysis
Types of Reactions: Benzonitrile, 4-[2-[(1-cyclopropyl-4-piperidinyl)oxy]-5-pyrimidinyl]- can undergo various chemical reactions, including:
Oxidation: This compound can be oxidized under specific conditions to form corresponding oxides.
Reduction: Reduction reactions can convert the nitrile group to an amine group.
Substitution: The compound can participate in substitution reactions, where functional groups are replaced by other groups.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or hydrogen gas (H2) in the presence of a catalyst can be used.
Substitution: Substitution reactions often involve reagents like halogens (e.g., chlorine, bromine) or nucleophiles (e.g., hydroxide ions).
Major Products:
Oxidation: Oxides of the original compound.
Reduction: Amines derived from the nitrile group.
Substitution: Various substituted derivatives depending on the reagents used.
Scientific Research Applications
Benzonitrile, 4-[2-[(1-cyclopropyl-4-piperidinyl)oxy]-5-pyrimidinyl]- has a wide range of applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of other complex organic molecules.
Biology: Studied for its potential biological activities, including interactions with enzymes and receptors.
Medicine: Investigated for its potential therapeutic effects, particularly in the development of new drugs.
Industry: Utilized in the production of advanced materials and coatings.
Mechanism of Action
The mechanism of action of Benzonitrile, 4-[2-[(1-cyclopropyl-4-piperidinyl)oxy]-5-pyrimidinyl]- involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact pathways and targets depend on the specific application and context of use .
Comparison with Similar Compounds
- Benzonitrile, 4-[2-[(1-cyclobutyl-4-piperidinyl)oxy]-5-pyrimidinyl]-
- Benzonitrile, 4-[5-[(1-cyclopentyl-4-piperidinyl)oxy]pyrazinyl]-
Comparison: Compared to similar compounds, Benzonitrile, 4-[2-[(1-cyclopropyl-4-piperidinyl)oxy]-5-pyrimidinyl]- is unique due to its specific structural features, such as the cyclopropyl group and the pyrimidine ring. These features can influence its chemical reactivity and biological activity, making it a valuable compound for various research applications .
Properties
CAS No. |
832734-64-2 |
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Molecular Formula |
C19H20N4O |
Molecular Weight |
320.4 g/mol |
IUPAC Name |
4-[2-(1-cyclopropylpiperidin-4-yl)oxypyrimidin-5-yl]benzonitrile |
InChI |
InChI=1S/C19H20N4O/c20-11-14-1-3-15(4-2-14)16-12-21-19(22-13-16)24-18-7-9-23(10-8-18)17-5-6-17/h1-4,12-13,17-18H,5-10H2 |
InChI Key |
SGMMLXJIUDJERF-UHFFFAOYSA-N |
Canonical SMILES |
C1CC1N2CCC(CC2)OC3=NC=C(C=N3)C4=CC=C(C=C4)C#N |
Origin of Product |
United States |
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